N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide” is a synthetic small molecule characterized by a benzodioxolyl acetamide core linked to a bis(4-fluorophenyl)imidazole moiety via a sulfanyl group. This structure combines pharmacophoric elements known for targeting kinase pathways and modulating biological activity. The benzodioxolyl group may enhance metabolic stability and bioavailability, while the fluorophenyl-substituted imidazole contributes to target binding affinity. The sulfanyl bridge likely influences conformational flexibility and electronic properties, critical for interactions with enzymatic active sites .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O3S/c25-16-5-1-14(2-6-16)22-24(29-23(28-22)15-3-7-17(26)8-4-15)33-12-21(30)27-18-9-10-19-20(11-18)32-13-31-19/h1-11H,12-13H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRJVSQYQSNKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(NC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies suggest that it may interact with kinases involved in cell proliferation and survival, particularly:
- Inhibition of MEK/ERK Pathway : Similar compounds have shown inhibition of MEK1/2 kinases, leading to decreased proliferation in cancer cell lines such as acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 .
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound through various in vitro and in vivo studies:
- Cell Line Studies :
- Xenograft Models :
Other Biological Activities
The compound has also been evaluated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting a potential role as an antimicrobial agent.
Case Studies
A notable study involved screening a library of compounds where this compound was identified as a potent inhibitor of tumor growth in multicellular spheroid models. The results indicated that the compound could effectively penetrate these models and induce apoptosis in cancer cells .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound has shown promise as a candidate for drug development due to its ability to interact with specific biological targets. Its structure allows it to act as an inhibitor for various enzymes and receptors involved in disease pathways.
Case Study:
Research has indicated that derivatives of imidazole and benzodioxole exhibit anticonvulsant properties. For instance, studies have evaluated their effects on neuronal excitability, suggesting potential therapeutic applications in epilepsy treatment .
2. Antimicrobial Activity:
N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide has been assessed for its antimicrobial properties against various pathogens.
Data Table: Antimicrobial Activity
| Compound | Target Pathogen | Activity (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | C. albicans | 8 µg/mL |
Materials Science Applications
The unique structural properties of this compound may also be leveraged in materials science for developing new materials with specific electronic or optical characteristics.
Potential Uses:
- Organic Electronics: The compound's electronic properties could be harnessed in the design of organic semiconductors.
- Sensors: Its ability to interact with various chemical species makes it a candidate for sensor applications.
Biological Studies
1. Neuroprotective Effects:
Research indicates that this compound may possess neuroprotective properties by mitigating oxidative stress and excitotoxicity in neuronal cultures.
Case Study:
In vitro studies have demonstrated that related compounds can protect neuronal cells from damage induced by oxidative agents, suggesting that this compound may offer similar benefits .
2. Antifungal Properties:
The compound's benzodioxole component has been associated with antifungal activity, inhibiting the growth of pathogenic fungi.
Summary of Findings
This compound holds considerable promise across multiple scientific domains:
- Medicinal Chemistry: Potential drug candidate for treating neurological disorders and infections.
- Materials Science: Applications in organic electronics and sensor technology.
- Biological Research: Investigated for neuroprotective and antifungal activities.
Comparison with Similar Compounds
Kinase-Targeting Imidazole Derivatives
Compound 11b (3-(2,5-dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)-propanamide) and Compound 16b (4-(2,5-dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)-1-methyl-1H-pyrrole-2-carboxamide) share structural similarities with the target compound, particularly in their fluorophenyl-imidazole cores and sulfur-containing linkages. However, key differences include:
- Substituents : Compound 11b/16b feature pyridinyl and methoxyphenyl groups instead of the benzodioxolyl moiety.
- Selectivity : Both exhibit high specificity for CK1δ (IC₅₀ = 4–8 nM) but lower selectivity for CK1ε (IC₅₀ = 25–81 nM). The target compound’s benzodioxolyl group may confer distinct selectivity due to steric or electronic effects .
PF-5006739 , a CK1δ/ε inhibitor, incorporates a piperidinyl-oxazolylmethyl group designed for blood-brain barrier (BBB) penetration. Unlike the target compound, PF-5006739 lacks a benzodioxolyl system but shares fluorophenyl-imidazole motifs, highlighting the role of substituents in optimizing CNS accessibility .
Sulfanyl Acetamide Analogues
Compounds from Brazilian Journal of Pharmaceutical Sciences (e.g., N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) demonstrate structural parallels in the sulfanyl acetamide backbone. However, these analogues replace the benzodioxolyl and fluorophenyl groups with indole or oxadiazole rings. Spectral data (EIMS: m/z 378 [M⁺]) and synthetic routes (e.g., thiol-alkylation reactions) suggest similar stability and synthetic feasibility, though divergent bioactivity profiles are expected due to substituent variations .
Data Table: Key Comparative Parameters
*Estimated based on structural formula.
Structural and Pharmacokinetic Insights
- Benzodioxolyl vs. Methoxyphenyl/Pyridinyl : The benzodioxolyl group in the target compound may improve metabolic stability compared to methoxyphenyl or pyridinyl groups in analogues, as dioxolane rings resist oxidative degradation .
- BBB Penetration : While PF-5006739 is engineered for CNS activity, the target compound’s benzodioxolyl group—a feature shared with BBB-permeant drugs like paroxetine—suggests possible neuropharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
